N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide: is a synthetic organic compound that belongs to the class of thioacetamides It is characterized by the presence of a butyl-substituted phenyl group and a methyl-substituted indole moiety connected via a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Thioacetamide Linkage: The reaction between 4-butylaniline and 2-bromoacetyl chloride in the presence of a base such as triethylamine forms the intermediate 4-butylphenyl-2-bromoacetamide.
Substitution Reaction: The intermediate is then reacted with 1-methyl-1H-indole-3-thiol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide: can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The phenyl and indole groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl and indole groups.
Scientific Research Applications
N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways involving thioacetamides and indole derivatives.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thioacetamide group can form covalent bonds with nucleophilic residues in proteins, while the indole moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide: can be compared with other thioacetamide and indole derivatives:
N-(4-butylphenyl)-2-((1H-indol-3-yl)thio)acetamide: Lacks the methyl group on the indole moiety, which may affect its binding affinity and selectivity.
N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)propionamide: Has a propionamide group instead of an acetamide group, which may influence its reactivity and biological activity.
The uniqueness of This compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-3-4-7-16-10-12-17(13-11-16)22-21(24)15-25-20-14-23(2)19-9-6-5-8-18(19)20/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFSOLINFRAHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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